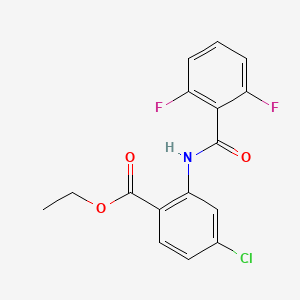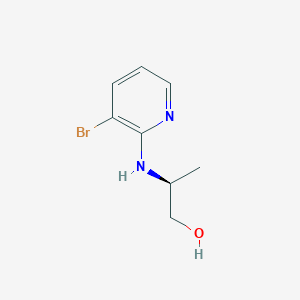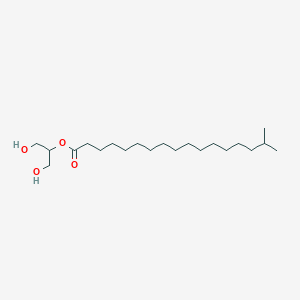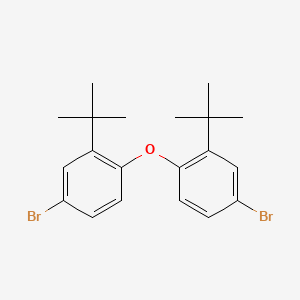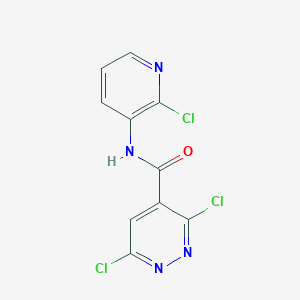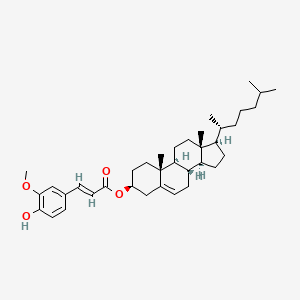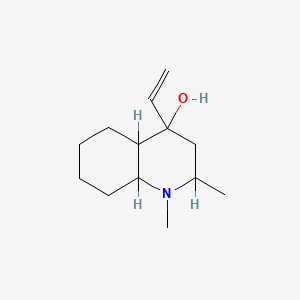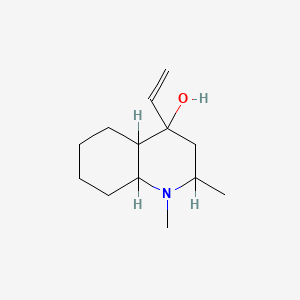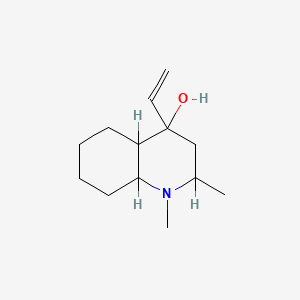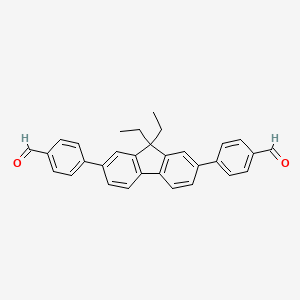
4,4'-(9,9-Diethyl-9H-fluorene-2,7-diyl)dibenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(9,9-Diethyl-9H-fluorene-2,7-diyl)dibenzaldehyde is an organic compound with a complex molecular structure It is characterized by the presence of a fluorene core substituted with diethyl groups at the 9-position and benzaldehyde groups at the 2,7-positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(9,9-Diethyl-9H-fluorene-2,7-diyl)dibenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 2,7-dibromo-9,9-diethyl-9H-fluorene and 4-formylphenylboronic acid.
Reaction Conditions: These starting materials are introduced into a three-necked flask along with potassium carbonate (K2CO3) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) as a catalyst.
Solvent System: A mixture of toluene, ethanol, and water (3:2:1, v/v/v) is used as the solvent.
Reaction Process: The mixture is degassed, stirred, and refluxed under a nitrogen atmosphere for 40 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
Purification: After the reaction is complete, the organic phase is evaporated under vacuum, and the residue is purified by column chromatography using dichloromethane/petroleum ether (1:1 v/v) as the eluent.
Chemical Reactions Analysis
4,4’-(9,9-Diethyl-9H-fluorene-2,7-diyl)dibenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The benzaldehyde groups can undergo electrophilic aromatic substitution reactions.
Condensation: The compound can participate in condensation reactions to form Schiff bases or other derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and catalysts like palladium on carbon (Pd/C). The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4,4’-(9,9-Diethyl-9H-fluorene-2,7-diyl)dibenzaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: The compound can be used in the development of fluorescent probes and sensors for biological imaging.
Mechanism of Action
The mechanism of action of 4,4’-(9,9-Diethyl-9H-fluorene-2,7-diyl)dibenzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo various chemical reactions, which can modify its structure and properties. These modifications can influence its interactions with biological molecules, such as proteins and nucleic acids, leading to potential therapeutic effects .
Comparison with Similar Compounds
4,4’-(9,9-Diethyl-9H-fluorene-2,7-diyl)dibenzaldehyde can be compared with other similar compounds, such as:
9,9-Dioctyl-2,7-dibromofluorene: This compound has longer alkyl chains, which can affect its solubility and reactivity.
4,4’-(9-Oxo-9H-fluorene-2,7-diyl)dibenzoic acid: This compound has carboxylic acid groups instead of aldehyde groups, leading to different chemical properties and applications.
The uniqueness of 4,4’-(9,9-Diethyl-9H-fluorene-2,7-diyl)dibenzaldehyde lies in its specific substitution pattern and the presence of both diethyl and benzaldehyde groups, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C31H26O2 |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
4-[9,9-diethyl-7-(4-formylphenyl)fluoren-2-yl]benzaldehyde |
InChI |
InChI=1S/C31H26O2/c1-3-31(4-2)29-17-25(23-9-5-21(19-32)6-10-23)13-15-27(29)28-16-14-26(18-30(28)31)24-11-7-22(20-33)8-12-24/h5-20H,3-4H2,1-2H3 |
InChI Key |
QPZSZWAIHRMSGD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2=C(C=CC(=C2)C3=CC=C(C=C3)C=O)C4=C1C=C(C=C4)C5=CC=C(C=C5)C=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


